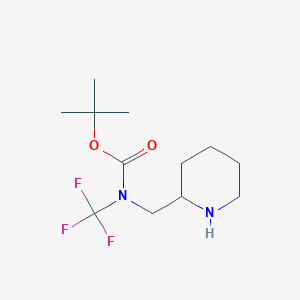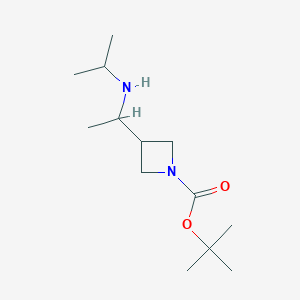
(R)-3-(2-bromoethyl)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(2-bromoethyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry
準備方法
The synthesis of ®-3-(2-bromoethyl)pyrrolidine hydrochloride typically involves the reaction of ®-pyrrolidine with 2-bromoethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which helps in the formation of the hydrochloride salt. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the product.
Industrial production methods for ®-3-(2-bromoethyl)pyrrolidine hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can help in optimizing the reaction conditions and improving the yield and purity of the product.
化学反応の分析
®-3-(2-bromoethyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alcohols. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The compound can be oxidized to form the corresponding pyrrolidine N-oxide. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding pyrrolidine. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of N-substituted pyrrolidines, while oxidation reactions can lead to the formation of pyrrolidine N-oxides.
科学的研究の応用
®-3-(2-bromoethyl)pyrrolidine hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules. It can be used to introduce the pyrrolidine moiety into complex molecules, which can be useful in the development of new drugs and materials.
Biology: The compound can be used as a tool in biological studies to investigate the role of pyrrolidine-containing molecules in biological systems. It can be used to study the interactions of pyrrolidines with proteins, enzymes, and other biomolecules.
Medicine: The compound has potential applications in medicinal chemistry as a precursor to various pharmaceutical agents. It can be used in the synthesis of drugs that target specific biological pathways and receptors.
Industry: The compound can be used in the production of various industrial chemicals and materials. It can be used as a starting material for the synthesis of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of ®-3-(2-bromoethyl)pyrrolidine hydrochloride depends on its specific application. In general, the compound can interact with various molecular targets and pathways in biological systems. For example, it can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling and function. The specific molecular targets and pathways involved depend on the structure and properties of the compound and its derivatives.
類似化合物との比較
®-3-(2-bromoethyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound of ®-3-(2-bromoethyl)pyrrolidine hydrochloride. It is a simple five-membered nitrogen-containing heterocycle that is widely used in organic synthesis.
N-substituted Pyrrolidines: Compounds that have various substituents attached to the nitrogen atom of the pyrrolidine ring. These compounds can have different chemical and biological properties depending on the nature of the substituents.
Pyrrolidine N-oxides: Compounds that have an oxygen atom attached to the nitrogen atom of the pyrrolidine ring. These compounds can have different reactivity and properties compared to the parent pyrrolidine.
The uniqueness of ®-3-(2-bromoethyl)pyrrolidine hydrochloride lies in its specific structure and properties, which make it useful for various applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C6H13BrClN |
|---|---|
分子量 |
214.53 g/mol |
IUPAC名 |
(3R)-3-(2-bromoethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H12BrN.ClH/c7-3-1-6-2-4-8-5-6;/h6,8H,1-5H2;1H/t6-;/m0./s1 |
InChIキー |
QOUAIQDKSWDOAY-RGMNGODLSA-N |
異性体SMILES |
C1CNC[C@H]1CCBr.Cl |
正規SMILES |
C1CNCC1CCBr.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-Methyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13972219.png)


